3-Chloro-5-formylphenylboronic acid
Description
Contextualization as a Functionalized Arylboronic Acid Derivative
Arylboronic acids are organic compounds that feature a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. These compounds are generally stable, easy to handle, and exhibit low toxicity, making them highly attractive for synthetic applications. researchgate.netnih.gov The defining characteristic of (3-Chloro-5-formylphenyl)boronic acid is the presence of two distinct functional groups on the phenyl ring: a chloro group and a formyl (aldehyde) group. nih.govguidechem.com This dual functionality allows for sequential or orthogonal chemical modifications, providing a strategic advantage in the design of complex molecules.
The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.netresearchgate.net This reaction is a staple in the pharmaceutical industry, accounting for a significant percentage of all processes run. researchgate.net The aldehyde group, on the other hand, is a versatile functional group that can participate in a variety of reactions, including reductive aminations, Wittig reactions, and condensations. sigmaaldrich.comresearchgate.net The presence of both of these groups on the same molecule makes (3-Chloro-5-formylphenyl)boronic acid a valuable bifunctional building block.
Overview of Strategic Importance in Organic Synthesis and Medicinal Chemistry
The strategic importance of (3-Chloro-5-formylphenyl)boronic acid lies in its ability to serve as a versatile scaffold for the construction of a diverse range of molecular structures. In organic synthesis, it is employed as a key intermediate for the preparation of complex biaryls, a common motif in many natural products and pharmaceuticals. researchgate.net The ability to first perform a Suzuki coupling using the boronic acid and then further modify the molecule via the aldehyde group (or vice versa) provides a high degree of synthetic flexibility.
In medicinal chemistry, the design of novel building blocks is a crucial strategy for improving the quality and efficacy of new drug candidates. csmres.co.uk Functionalized arylboronic acids, such as the title compound, are popular reagents for medicinal chemists. nih.govcsmres.co.uk The aldehyde functionality can be used to introduce a variety of substituents that can interact with biological targets, while the boronic acid can be used to construct the core scaffold of a drug molecule. The chloro substituent can also influence the electronic properties and metabolic stability of the final compound. umich.edunih.gov This multi-faceted nature allows for the systematic exploration of chemical space in the quest for new therapeutic agents. researchgate.net
Interactive Data Table: Properties of (3-Chloro-5-formylphenyl)boronic Acid
| Property | Value |
| IUPAC Name | (3-chloro-5-formylphenyl)boronic acid nih.gov |
| Molecular Formula | C₇H₆BClO₃ nih.govguidechem.com |
| Molecular Weight | 184.38 g/mol nih.gov |
| CAS Number | 1451393-35-3 nih.govguidechem.com |
| Appearance | Powder or crystals |
| Melting Point | Not available |
Properties
IUPAC Name |
(3-chloro-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHAWPBOAVSYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279897 | |
| Record name | B-(3-Chloro-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-35-3 | |
| Record name | B-(3-Chloro-5-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Chloro-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Chloro 5 Formylphenyl Boronic Acid
Grignard and Organolithium Approaches for Substituted Formylphenylboronic Acids
The synthesis of arylboronic acids, including substituted formylphenylboronic acids, frequently employs organometallic intermediates such as Grignard and organolithium reagents. chemistrysteps.com These highly reactive species act as powerful nucleophiles, enabling the formation of carbon-boron bonds. chemistrysteps.comlibretexts.org
One common method involves the reaction of an aryl halide with magnesium to form a Grignard reagent, or with lithium to create an organolithium compound. masterorganicchemistry.com These organometallic intermediates are then reacted with a boron-containing electrophile, such as trimethyl borate (B1201080) or triisopropyl borate, to yield the corresponding boronic ester. Subsequent hydrolysis of the ester produces the desired boronic acid. For instance, 3-chlorophenylboronic acid can be synthesized by reacting 3-chlorophenyl magnesium chloride with trimethyl borate at low temperatures, followed by hydrolysis.
While both Grignard and organolithium reagents can be effective, their reactivity differs. Organolithium reagents are generally more reactive than their Grignard counterparts. youtube.com The choice between the two often depends on the specific substrate and desired reaction conditions. For example, in some cases, a halogen-lithium exchange may be preferred over a Grignard reaction to achieve higher yields, particularly with less reactive aryl bromides.
A key challenge in using these organometallic reagents is their high basicity, which makes them incompatible with acidic functional groups like alcohols and carboxylic acids. libretexts.org Therefore, careful control of reaction conditions and the use of dry solvents are crucial to prevent unwanted side reactions. masterorganicchemistry.com
Design and Implementation of Precursors for Selective Functionalization
The strategic design of precursors is critical for achieving selective functionalization in the synthesis of complex boronic acids. The choice of starting material and the placement of functional groups can significantly influence the course of the reaction and the final product yield.
For the synthesis of (3-Chloro-5-formylphenyl)boronic acid, a suitable precursor would be a di-substituted benzene (B151609) ring containing a halogen (such as bromine or iodine) and a protected formyl group. The halogen atom serves as a handle for the introduction of the boronic acid moiety via an organometallic intermediate. The formyl group, being sensitive to the highly nucleophilic Grignard or organolithium reagents, must be protected to prevent undesired reactions.
The boronic acid group itself can be used as a directing group to influence the position of subsequent functionalization on the aromatic ring. acs.org This property is valuable for the synthesis of multi-substituted aromatic compounds.
Recent advancements in borylation reactions have expanded the range of suitable precursors. Transition metal-catalyzed reactions, particularly those using palladium, have enabled the direct borylation of aryl halides and pseudo-halides, offering a more direct route to arylboronic esters. mdpi.com These methods often exhibit good functional group tolerance, reducing the need for protecting groups.
Refined Purification Strategies for High Purity Formylphenylboronic Acids
Achieving high purity is essential for the application of formylphenylboronic acids in subsequent synthetic steps. Impurities can interfere with downstream reactions and affect the quality of the final product. Several refined purification strategies have been developed to obtain formylphenylboronic acids with purities exceeding 99%. google.comgoogle.com
One effective method involves dissolving the crude formylphenylboronic acid in an alkaline solution at a controlled pH, typically between 8 and 11. google.comgoogle.com This process converts the boronic acid into its more soluble boronate salt, allowing for the removal of insoluble organic impurities by filtration. The pH and temperature must be carefully managed to avoid decomposition of the formyl group, such as through a Cannizzaro reaction, which can occur at higher pH values. google.com After removing the impurities, the alkaline solution is acidified to precipitate the purified formylphenylboronic acid, which can then be collected by filtration, washed, and dried. google.com
Other purification techniques include:
Adsorption: Using materials like activated carbon to remove impurities. google.com
Extraction: Utilizing inert, water-immiscible solvents to wash the alkaline solution and remove organic contaminants. google.com
Recrystallization: Dissolving the crude product in a suitable solvent and allowing it to crystallize, leaving impurities behind in the solution. researchgate.net
Chromatography: Techniques such as column chromatography can be employed, although they can be challenging for some boronic acid derivatives due to their polarity and potential for sticking to the stationary phase. researchgate.netnih.gov
The choice of purification strategy depends on the nature and quantity of the impurities present in the crude product. A combination of these methods may be necessary to achieve the desired level of purity.
Emerging Synthetic Routes for Boronic Acid Derivatives
The field of boronic acid synthesis is continually evolving, with new and improved methods being developed to enhance efficiency, selectivity, and functional group tolerance. nih.gov
Transition Metal-Catalyzed Borylation: Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, have become a cornerstone for the synthesis of arylboronate esters from aryl halides and triflates. mdpi.comorganic-chemistry.org These methods offer broad substrate scope and good functional group compatibility. mdpi.comnih.gov More recently, catalysts based on less expensive metals like cobalt have also shown promise for demanding borylation reactions. mdpi.com
C-H Borylation: Direct C-H borylation represents a highly atom-economical approach to synthesizing organoboron compounds. nih.gov This strategy avoids the pre-functionalization of the aromatic ring with a halide, directly converting a C-H bond to a C-B bond. Transition metal catalysts, often based on iridium or rhodium, are typically employed for these transformations.
Metal-Free Borylation: Efforts to develop more sustainable synthetic methods have led to the emergence of metal-free borylation reactions. organic-chemistry.org Photoinduced borylation, for example, utilizes light to promote the reaction of aryl halides with a diboron (B99234) reagent in the absence of a metal catalyst. organic-chemistry.org
Flow Chemistry: The use of continuous flow systems for organolithium chemistry has demonstrated the potential for rapid and scalable synthesis of boronic acid building blocks. organic-chemistry.org This technology allows for precise control over reaction parameters, leading to improved yields and safety.
These emerging routes, summarized in the table below, offer powerful alternatives to traditional methods and are expanding the toolkit available for the synthesis of a wide array of boronic acid derivatives, including (3-Chloro-5-formylphenyl)boronic acid.
| Synthetic Route | Key Features |
| Transition Metal-Catalyzed Borylation | Broad substrate scope, good functional group tolerance, various metal catalysts (Pd, Co). mdpi.comorganic-chemistry.org |
| C-H Borylation | High atom economy, avoids pre-functionalization, often uses Ir or Rh catalysts. nih.gov |
| Metal-Free Borylation | Sustainable approach, photoinduced methods are a key example. organic-chemistry.org |
| Flow Chemistry | Scalable and rapid synthesis, precise control over reaction conditions. organic-chemistry.org |
Mechanistic Investigations and Reactivity Profiles of 3 Chloro 5 Formylphenyl Boronic Acid and Analogs
Participation in Transition Metal-Catalyzed Cross-Coupling Reactions
(3-Chloro-5-formylphenyl)boronic acid is a valuable substrate in a range of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with an organohalide using a palladium catalyst and a base. wikipedia.org The reaction involving (3-chloro-5-formylphenyl)boronic acid follows a well-established catalytic cycle. libretexts.org
The generally accepted mechanism consists of three primary steps: wikipedia.orglibretexts.org
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (R¹-X) to a palladium(0) complex, forming a palladium(II) species. wikipedia.org This step results in a trans-palladium complex. wikipedia.org
Transmetalation: Before transmetalation can occur, the boronic acid must be activated by a base. The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (R²-B(OH)₃⁻). wikipedia.org This boronate then transfers its organic group (in this case, the 3-chloro-5-formylphenyl moiety) to the palladium(II) complex, displacing the halide. wikipedia.org
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
The presence of both a chloro group and a boronic acid on the same ring allows (3-chloro-5-formylphenyl)boronic acid to act as either the organoboron component or, following a separate transformation of the boronic acid, potentially as the organohalide component in a subsequent coupling reaction.
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | A Pd(0) catalyst reacts with an organohalide (R-X) to form a Pd(II) complex. | Pd(0), R-X, Organopalladium(II) complex |
| Transmetalation | The organic group from the activated boronate species is transferred to the Pd(II) complex. | Organopalladium(II) complex, Boronate (R'-B(OH)₃⁻) |
A common side reaction in Suzuki-Miyaura couplings, and a potential synthetic route in its own right, is the palladium-catalyzed homocoupling of arylboronic acids. researchgate.net This reaction leads to the formation of symmetrical biaryls. In the case of (3-chloro-5-formylphenyl)boronic acid, this would result in the formation of 5,5'-dichloro-3,3'-diformyl-1,1'-biphenyl. The mechanism can be initiated by the transmetalation of two equivalents of the boronic acid to the palladium(II) center, followed by reductive elimination. researchgate.net While often considered an undesired side product, reaction conditions can be optimized to favor this homocoupling pathway when the symmetrical biaryl is the target molecule. researchgate.net
Beyond the Suzuki reaction, arylboronic acids like (3-chloro-5-formylphenyl)boronic acid are versatile reagents in other important coupling reactions.
Chan-Lam Coupling: This copper-catalyzed reaction forms aryl carbon-heteroatom bonds, coupling boronic acids with N-H or O-H containing compounds such as amines, phenols, amides, and carbamates. organic-chemistry.org The reaction can often be performed at room temperature in the presence of air, making it a practical alternative to the Buchwald-Hartwig amination. organic-chemistry.org The mechanism is believed to involve a Cu(II) or Cu(III) intermediate. organic-chemistry.org
Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org While the boronic acid itself is not a direct partner, it can be readily converted into an aryl halide, which can then participate in the Sonogashira coupling. This two-step sequence allows for the introduction of an alkynyl group onto the aromatic ring. The reaction proceeds under mild conditions, tolerating a wide variety of functional groups. wikipedia.org
Liebeskind-Stille and Other Couplings: While specific examples involving (3-chloro-5-formylphenyl)boronic acid are not prevalent in the reviewed literature, the reactivity of the boronic acid and the chloro-substituent suggests potential participation in other cross-coupling methodologies. For instance, the chloro group could potentially engage in Liebeskind-Stille coupling with organostannanes under appropriate catalytic conditions. The formyl group could also direct conjugate additions or participate in reactions following initial cross-coupling events.
Influence of the Formyl Moiety on Reactivity and Chemoselectivity
The formyl group (-CHO) at the meta-position significantly influences the electronic properties and reactivity of the boronic acid. As a strong electron-withdrawing group, it has several key effects:
Increased Acidity: The formyl group decreases the electron density on the phenyl ring, which in turn makes the boron atom more electron-deficient. This increases the Lewis acidity of the boronic acid, lowering its pKa. nih.govnih.gov A lower pKa means that the boronic acid can be more readily converted to the active trigonal boronate species at a lower pH. nih.gov
Enhanced Reactivity: The increased acidity and the resulting higher concentration of the reactive boronate species can lead to an enhanced rate in coupling reactions. nih.gov The electron-withdrawing nature of the formyl group can also influence the oxidative addition and reductive elimination steps in catalytic cycles.
Site for Further Derivatization: The formyl group itself is a versatile functional handle. It can undergo a wide range of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine, allowing for extensive post-coupling modifications. Research on 2-formylphenylboronic acid has shown its utility in amination-reduction reactions to synthesize various derivatives. researchgate.net
Tautomeric Equilibria and Intramolecular Interactions in Ortho-Substituted Analogs
While (3-chloro-5-formylphenyl)boronic acid is meta-substituted, examining its ortho-substituted analogs provides insight into potential intramolecular interactions. In ortho-substituted phenylboronic acids, the proximity of the substituent to the boronic acid group can lead to unique structural and reactive properties.
For example, ortho-formylphenylboronic acid exists in a tautomeric equilibrium with a cyclic benzoxaborole form, created by an intramolecular interaction between the formyl oxygen and the boron atom. researchgate.net This type of cyclization significantly alters the compound's reactivity. Similarly, other ortho-substituents can engage in intramolecular hydrogen bonding. For instance, ortho-iminomethylphenylboronic acids have been observed to form dimers with an intramolecular B–O–H···N hydrogen bond. researchgate.net In the solid state, ortho-substituted arylboronic acids often form hydrogen-bonded dimers, which then assemble into more complex supramolecular structures like ribbons. rsc.org These interactions are less likely in the meta-substituted (3-chloro-5-formylphenyl)boronic acid due to the greater distance between the functional groups.
Interactions of the Boronic Acid Functionality with Lewis Bases and Diols
The boronic acid moiety is inherently a Lewis acid, capable of interacting with Lewis bases. This is the basis for its activation by bases like hydroxides or carbonates in cross-coupling reactions, where the base coordinates to the boron atom to form the catalytically active boronate. wikipedia.org
Furthermore, boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, yielding cyclic boronate esters. nih.gov This interaction is highly specific and is the foundation for the use of boronic acids in glucose sensors and for the separation of carbohydrates. nih.govnih.gov The equilibrium of this esterification reaction is sensitive to pH and the electronic nature of the phenylboronic acid. The electron-withdrawing formyl and chloro groups on (3-chloro-5-formylphenyl)boronic acid would be expected to enhance its binding affinity with diols compared to unsubstituted phenylboronic acid. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| (3-Chloro-5-formylphenyl)boronic acid |
| 5,5'-dichloro-3,3'-diformyl-1,1'-biphenyl |
| 2-formylphenylboronic acid |
| benzoxaborole |
| ortho-iminomethylphenylboronic acid |
| palladium |
| copper |
Considerations of Protodeboronation in Catalytic Cycles and Reaction Conditions
Protodeboronation is a significant side reaction in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involving organoboronic acids. wikipedia.org This process, which involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, can diminish the efficiency of the primary reaction by consuming the boronic acid reagent. nih.goved.ac.uk The propensity of a given boronic acid to undergo protodeboronation is highly dependent on its electronic and structural properties, as well as the specific reaction conditions employed. wikipedia.org For (3-Chloro-5-formylphenyl)boronic acid, an electron-deficient arylboronic acid due to the presence of the chloro and formyl substituents, understanding the factors that promote protodeboronation is critical for optimizing its use in synthetic applications.
Detailed mechanistic studies have revealed several pathways for the protodeboronation of arylboronic acids, with the reaction's sensitivity to pH being a crucial factor. wikipedia.orgnih.gov The speciation of the boronic acid in aqueous media, which is governed by the pH, plays a pivotal role in its reactivity. nih.gov Arylboronic acids exist in equilibrium with their corresponding boronate anions. For many arylboronic acids, the rate of protodeboronation reaches a maximum when the pH of the solution is close to the pKa of the boronic acid, a condition where both the boronic acid and its conjugate base, the boronate anion, are present in significant concentrations. nih.gov This can lead to self-catalyzed or auto-catalyzed protodeboronation pathways. nih.goved.ac.uk
The general mechanism for base-catalyzed protodeboronation involves a pre-equilibrium between the boronic acid and a hydroxide (B78521) ion to form the tetrahedral boronate species. wikipedia.org This is often followed by a rate-limiting reaction of the boronate with a proton source, such as water. wikipedia.org For highly electron-deficient arylboronic acids, such as those with multiple fluorine substituents, an alternative pathway involving the unimolecular heterolysis of the boronate to generate a transient aryl anion has been identified. nih.govacs.org Given the electron-withdrawing nature of the substituents on (3-Chloro-5-formylphenyl)boronic acid, it is plausible that its protodeboronation could also be influenced by such a pathway under strongly basic conditions.
The reaction conditions in catalytic cycles, particularly in Suzuki-Miyaura coupling, often involve a base, which is necessary to facilitate the transmetalation step. nih.gov However, this basic environment can also accelerate the undesired protodeboronation. ed.ac.uk The choice of base, solvent, and temperature can therefore have a profound impact on the extent of this side reaction. For instance, studies on various arylboronic acids have shown that the rate of protodeboronation can be significantly influenced by the nature of the base and the solvent system. ed.ac.uk
The table below summarizes key factors that influence the rate of protodeboronation in arylboronic acids, which are relevant considerations for reactions involving (3-Chloro-5-formylphenyl)boronic acid.
| Factor | Influence on Protodeboronation | Mechanistic Rationale | Citation |
| pH | The rate is highly dependent on pH, often maximizing near the pKa of the boronic acid. | Governs the equilibrium between the neutral boronic acid and the more reactive anionic boronate species. Can enable self-catalysis. | wikipedia.orgnih.gov |
| Electron-withdrawing Substituents | Generally increases the rate of protodeboronation, especially under basic conditions. | Stabilize the formation of a transient aryl anion intermediate in some pathways. Increases the acidity of the boronic acid, affecting its speciation. | acs.orgnih.gov |
| Electron-donating Substituents | Generally decreases the rate of protodeboronation. | Destabilizes the formation of an aryl anion and reduces the Lewis acidity of the boron center. | researchgate.net |
| Reaction Temperature | Higher temperatures generally increase the rate of protodeboronation. | Provides the necessary activation energy for the C-B bond cleavage. | wikipedia.org |
| Base | The presence of a base is often required for catalytic cycles but can accelerate protodeboronation. | Promotes the formation of the more reactive boronate anion. | wikipedia.orged.ac.uk |
| Catalyst System | Highly active catalyst systems that promote rapid cross-coupling can minimize the time for protodeboronation to occur. | The rate of the desired reaction outcompetes the rate of the undesired protodeboronation. | ed.ac.uk |
Furthermore, the structure of the boronic acid itself plays a crucial role. For instance, ortho-substituents can have complex effects, sometimes accelerating protodeboronation through steric or electronic interactions. acs.org While (3-Chloro-5-formylphenyl)boronic acid lacks ortho substituents, the meta positioning of the electron-withdrawing chloro and formyl groups significantly lowers the electron density of the aromatic ring, making the carbon-boron bond more susceptible to cleavage.
Operating at a pH that minimizes the rate of protodeboronation, if compatible with the catalytic cycle.
Employing highly efficient catalyst systems to ensure rapid consumption of the boronic acid in the desired cross-coupling reaction. ed.ac.uk
Careful selection of the base and solvent system.
Using the lowest possible reaction temperature that still allows for an efficient rate of the desired transformation.
By understanding the mechanistic nuances of protodeboronation, the synthetic utility of electron-deficient arylboronic acids like (3-Chloro-5-formylphenyl)boronic acid can be maximized.
Applications of 3 Chloro 5 Formylphenyl Boronic Acid in Complex Molecule Synthesis
Versatility as a Building Block for Diverse Organic Scaffolds
The application of boronic acids as versatile building blocks in organic synthesis is well-established. nih.govnih.gov (3-Chloro-5-formylphenyl)boronic acid exemplifies this versatility, enabling the generation of a wide array of molecular skeletons. elsevierpure.com The presence of the formyl and chloro groups, in addition to the reactive boronic acid, allows for a diversity-oriented synthesis approach. elsevierpure.com This means that from a single starting material, a multitude of structurally distinct molecules can be created through various chemical reactions.
The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of many complex organic molecules. researchgate.net Simultaneously, the formyl group can undergo reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations to introduce further complexity and a variety of functional groups. The chloro group, while sometimes retained for its electronic influence, can also be a site for nucleophilic aromatic substitution or other cross-coupling reactions under specific conditions. This multi-functionality allows for the construction of diverse molecular scaffolds that are central to medicinal chemistry and materials science. nih.gov
Targeted Synthesis of Biaryl Compounds
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. chemrxiv.org (3-Chloro-5-formylphenyl)boronic acid is an excellent substrate for these reactions, allowing for the targeted synthesis of functionalized biaryls. researchgate.net In a typical Suzuki-Miyaura reaction, the boronic acid couples with an aryl halide or triflate in the presence of a palladium catalyst and a base.
The reaction of (3-chloro-5-formylphenyl)boronic acid with various aryl partners allows for the direct introduction of a formyl- and chloro-substituted phenyl ring into the target biaryl structure. The formyl group can then be further elaborated post-coupling to build more complex structures. This targeted approach is highly efficient for creating libraries of biaryl compounds for screening in drug discovery and materials science applications.
Facilitation of Complex Molecular Architectures Incorporating Multiple Functional Groups
The true power of (3-chloro-5-formylphenyl)boronic acid lies in its ability to facilitate the synthesis of complex molecular architectures that incorporate multiple, and often orthogonal, functional groups. nih.govnih.gov The differential reactivity of the boronic acid, formyl, and chloro groups allows for a stepwise and controlled elaboration of the molecule.
For instance, a synthetic sequence could begin with a Suzuki-Miyaura coupling at the boronic acid site. The resulting biaryl compound, still containing the formyl and chloro groups, can then undergo further transformations. The formyl group can be converted to an alcohol, an amine, a cyano group, or an alkyne, among other functionalities. This sequential functionalization strategy is a key advantage in the total synthesis of natural products and the design of novel drug candidates, where precise control over the placement of each functional group is paramount. The ability to introduce and manipulate these groups in a controlled manner makes (3-chloro-5-formylphenyl)boronic acid a valuable tool for accessing complex and highly functionalized molecular targets.
Research Frontiers in Medicinal Chemistry Utilizing 3 Chloro 5 Formylphenyl Boronic Acid Derivatives
Role in the Synthesis of Bioactive Compounds and Potential Drug Candidates
(3-Chloro-5-formylphenyl)boronic acid serves as a crucial starting material or intermediate in the synthesis of complex organic molecules with potential therapeutic applications. The formyl (aldehyde) and boronic acid groups offer dual reactivity, allowing for sequential or one-pot multi-component reactions to build molecular diversity.
Boronic acids are extensively used as building blocks for creating carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction. This stability and ease of synthesis make them valuable in constructing a wide array of compounds. nih.gov For instance, formylphenylboronic acids can be used in Claisen-Schmidt aldol (B89426) condensations to produce chalcone-boronic acid derivatives, which have shown cytotoxic activity against cancer cell lines. nih.gov The synthesis of such compounds often involves the reaction of a substituted acetophenone (B1666503) with a formylphenylboronic acid in the presence of a base. nih.gov
The versatility of the boronic acid moiety has led to the FDA approval of several drugs, including the proteasome inhibitor bortezomib (B1684674) for multiple myeloma and the β-lactamase inhibitor vaborbactam. nih.gov This success fuels further exploration into new boronic acid-containing drug candidates. Derivatives such as 3-chloro-5-fluorophenylboronic acid are also key reagents in drug discovery, valued for their role in Suzuki coupling reactions to create pharmaceuticals and advanced materials. rsc.org
Investigations into Enzyme Inhibition Mechanisms
The boron atom in boronic acid derivatives can form reversible covalent bonds with active site residues of enzymes, particularly serine or threonine hydroxyl groups, leading to potent and specific inhibition. This mechanism is central to their therapeutic potential.
Leucyl-tRNA Synthetase (LeuRS): A significant area of research focuses on the inhibition of aminoacyl-tRNA synthetases (aaRSs), which are essential for protein synthesis. nih.gov 2-Formylphenylboronic acids can isomerize in solution to form cyclic 3-hydroxybenzoxaboroles. mdpi.com These benzoxaborole derivatives are potent inhibitors of leucyl-tRNA synthetase (LeuRS). mdpi.comresearchgate.net The mechanism involves the boron atom forming a stable adduct with the terminal adenosine (B11128) of tRNALeu within the enzyme's editing site, trapping it and halting protein synthesis. researchgate.netmdpi.comnih.gov This has been a successful strategy for developing antimicrobial agents. For example, the antifungal drug Tavaborole (AN2690) targets yeast cytoplasmic LeuRS through this mechanism. mdpi.comresearchgate.net Derivatives like 5-trifluoromethyl-2-formylphenylboronic acid have been shown in docking studies to bind to the LeuRS of Candida albicans and exhibit antibacterial activity against Escherichia coli and Bacillus cereus. mdpi.comconsensus.app Advanced benzoxaboroles are being developed as broad-spectrum antimycobacterial agents targeting LeuRS in Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM). asm.org
γ-Glutamyltranspeptidase (γ-GT): While direct studies on (3-chloro-5-formylphenyl)boronic acid are limited, other boronic acid analogues have shown potent inhibition of γ-GT. This enzyme is involved in glutathione (B108866) metabolism and is a target in various diseases. The boronic acid analogue of L-glutamic acid, γ-boroGlu, acts as a competitive inhibitor of γ-GT with a Ki value of 35 nM. nih.gov It is proposed that it forms a covalent, tetrahedral adduct with the active site hydroxyl of the enzyme, mimicking the reaction's transition state. nih.gov This highlights the potential for designing specific boronic acid-based inhibitors for this enzyme class.
Other Enzymes: Phenylboronic acids have also been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov
Strategies for Targeted Therapies and Advanced Drug Design
The unique ability of phenylboronic acids (PBA) to form reversible covalent bonds with 1,2- and 1,3-diols is a cornerstone of modern targeted therapy strategies. This property allows them to selectively bind to sialic acid (SA) residues, which are often overexpressed on the surface of cancer cells (a phenomenon known as hypersialylation). rsc.orgnih.govacs.org
Targeting Sialic Acid on Cancer Cells: By incorporating the PBA moiety into nanoparticles, drug-delivery systems, or therapeutic molecules, researchers can achieve active targeting of cancer cells. nih.govacs.orgrsc.org This approach enhances the accumulation of therapeutic agents at the tumor site, improving efficacy while minimizing damage to healthy tissues. rsc.orgrsc.org PBA-modified functional materials are being explored for various applications, including chemotherapy, gene therapy, and phototherapy. acs.orgrsc.org For example, PBA-functionalized nanoparticles can be loaded with chemotherapeutic drugs like doxorubicin, leading to enhanced cellular uptake and antitumor effects in targeted cells. japsonline.com
Stimuli-Responsive Drug Delivery: The interaction between boronic acids and diols is often pH-sensitive. The acidic tumor microenvironment can trigger changes in the boronic ester linkage, facilitating the release of a drug payload specifically at the cancer site. rsc.orgrsc.org Furthermore, some PBA-based systems are designed to be responsive to reactive oxygen species (ROS), which are also elevated in tumors, providing another layer of targeted release. rsc.org
Advanced Drug Design: The formyl group on (3-chloro-5-formylphenyl)boronic acid provides a reactive handle for further chemical modification. It can be used to link the boronic acid targeting group to various drug molecules, polymers, or nanostructures. This allows for the rational design of prodrugs that remain inactive until they reach the target tissue, or complex drug delivery systems with enhanced pharmacological properties. acs.org
Evaluation of Biological Activities
Derivatives of (3-chloro-5-formylphenyl)boronic acid are being evaluated for a range of biological activities, demonstrating their broad therapeutic potential.
Cytotoxicity
Substituted phenylboronic acids have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, the introduction of a formyl group at the 2-position of the phenylboronic acid ring significantly increased its antiproliferative activity against A2780 ovarian cancer cells. nih.gov Further research on related compounds, 2-formylphenylboronic acid and 3-chlorophenylboronic acid, revealed concentration-dependent cytotoxic effects on L929 fibroblast cell lines. researchgate.net At higher concentrations (e.g., 500 µg/ml for 3-chlorophenylboronic acid), cell viability was significantly reduced. researchgate.net This inherent cytotoxicity is a key feature being explored for developing new anticancer agents.
| Compound | Concentration (µg/mL) | Cell Viability (%) on L929 Fibroblasts |
| 2-Formylphenylboronic acid | 3.90 - 31.25 | ≥ 84% |
| > 31.25 | 5 - 10% | |
| 3-Chlorophenylboronic acid | 3.90 - 250 | 64 - 109% |
| 500 | 17% | |
| Data sourced from a study on L929 fibroblast cell lines. researchgate.net |
Wound Healing
Boronic acid derivatives have shown promising effects on wound healing. researchgate.net Studies on 2-formylphenylboronic acid and 3-chlorophenylboronic acid demonstrated their ability to accelerate wound closure by promoting the migration of fibroblast cells. researchgate.net In a cell migration test, 3-chlorophenylboronic acid achieved a 35% wound closure at 12 hours and 40% at 24 hours, a significant improvement over the untreated control group. researchgate.net This effect is thought to be related to the ability of boronic acids to bind to glycoproteins on the cell membrane, thereby stimulating cell proliferation. researchgate.net Other research has shown that complexes of 4-formyl phenyl boronic acid with natural compounds like quercetin (B1663063) can significantly enhance wound healing in diabetic models. acs.orgresearchgate.netnih.gov
| Treatment Group | Wound Closure (%) at 12 hours | Wound Closure (%) at 24 hours |
| Control | 3.36% | 6.96% |
| 2-Formylphenylboronic acid | 26% | 46% |
| 3-Chlorophenylboronic acid | 35% | 40% |
| Data from an in vitro cell migration assay. researchgate.net |
Antimicrobial Properties
The antimicrobial activity of formylphenylboronic acids is a significant area of investigation, largely linked to their ability to isomerize into benzoxaboroles which inhibit LeuRS. mdpi.com 5-Trifluoromethyl-2-formylphenylboronic acid has demonstrated moderate activity against the fungus Candida albicans and higher activity against Aspergillus niger. mdpi.comconsensus.app It also showed notable antibacterial activity against Escherichia coli and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) value against B. cereus that was lower than the established antifungal drug Tavaborole. mdpi.comconsensus.app Halogenated phenylboronic acids have also been shown to possess antibacterial and antibiofilm activity against pathogenic marine bacteria like Vibrio parahaemolyticus. nih.gov Complexes of 4-formyl phenyl boronic acid have shown potent antimicrobial effects against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria that are common in diabetic foot ulcers. acs.org
| Compound/Drug | MIC (µg/mL) vs Bacillus cereus |
| 5-Trifluoromethyl-2-formylphenylboronic acid | < 250 |
| AN2690 (Tavaborole) | > 250 |
| Minimum Inhibitory Concentration (MIC) data. mdpi.com |
Development of Fluorescent Probes for Biomedical Applications
The structural scaffold of boronic acids is being utilized in the design of fluorescent probes for bioimaging and diagnostics. Boron-dipyrromethene (BODIPY) dyes are a class of fluorophores known for their high fluorescence quantum yield, sharp emission peaks, and relative insensitivity to environmental polarity and pH. thermofisher.com
By conjugating a BODIPY core to a molecule designed to target a specific biological entity, researchers can create probes that "light up" when they bind to their target. biorxiv.orgnih.govbiorxiv.org For example, probes can be designed to selectively bind to amino acids or visualize specific enzymes or cellular components like lipid droplets. biorxiv.orgnih.gov While direct synthesis from (3-chloro-5-formylphenyl)boronic acid is not yet widely reported, the formyl group represents a prime site for conjugation to a BODIPY dye or other fluorophore. Such a probe could potentially leverage the sialic acid-targeting ability of the phenylboronic acid moiety for selective imaging of cancer cells. This strategy allows for the development of targeted fluorescent probes for applications in disease diagnosis and tracking therapeutic response. acs.org
Contributions to Materials Science and Sensor Development
Precursor Applications in the Development of Liquid-Crystalline Compounds
The aldehyde functionality of 3-Chloro-5-formylphenylboronic acid makes it a prime candidate for the synthesis of Schiff base liquid crystals. mdpi.com Schiff base compounds, characterized by the azomethine (-CH=N-) linkage, are a significant class of liquid crystals due to their straightforward synthesis and valuable electro-optical properties. mdpi.comnih.gov The reaction of the formyl group with a primary amine is a common method to create the core structure of many liquid crystalline materials. mdpi.comnih.govresearchgate.net
The presence of a lateral chloro-substituent, as in this compound, is known to influence the mesomorphic (liquid crystalline) properties of the final compound. mdpi.com Lateral substituents can disrupt molecular packing, which can lead to lower melting points and a modification of the liquid crystal phases observed. mdpi.com While specific studies detailing the synthesis of liquid crystals directly from this compound are not extensively documented in publicly available research, the fundamental chemical reactivity of its functional groups strongly suggests its potential in this field. The general structure of Schiff base liquid crystals and the influence of lateral substituents on their properties are well-established. mdpi.comresearchgate.net
Table 1: Influence of Lateral Substituents on Liquid Crystal Properties
| Lateral Substituent | General Effect on Mesophase | Reference |
|---|---|---|
| Chloro (Cl) | Can lower melting point and alter phase type and stability. | mdpi.com |
| Methoxy (OCH₃) | Can increase the range of the nematic phase. | mdpi.com |
Role in the Engineering of Novel Functional Materials
The formyl and boronic acid groups of this compound make it a valuable building block for the construction of novel functional materials, such as Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing. chemscene.comrsc.org The synthesis of COFs often relies on the reversible formation of covalent bonds, such as those formed by boronic acids (boronate esters or boroxines). chemscene.comrsc.org
The aldehyde functionality allows for the formation of imine-linked COFs, while the boronic acid can participate in the formation of boronate ester-linked frameworks. chemscene.comrsc.org The chloro-substituent can further tune the electronic properties and stability of the resulting framework. While specific examples of COFs synthesized directly from this compound are not prevalent in the literature, its structural motifs are highly relevant to the design of these advanced materials. chemscene.com
Utility in Advanced Sensor Technologies (e.g., Glucose Detection, Chemosignaling Systems)
Phenylboronic acids are widely recognized for their ability to bind with diols, a class of compounds that includes sugars like glucose. mdpi.comnih.govmdpi.com This interaction, which forms a cyclic boronate ester, is reversible and forms the basis for many glucose-responsive systems. mdpi.comnih.govmdpi.com Consequently, this compound is a strong candidate for the development of advanced glucose sensors. The formyl group can be used to anchor the molecule to a polymer backbone or a fluorescent dye, creating a system where the binding of glucose to the boronic acid triggers a detectable signal, such as a change in color or fluorescence. mdpi.comnih.gov
The development of fluorescent chemosensors is a significant area of research, where a recognition unit (like the boronic acid) is coupled with a signaling unit (a fluorophore). mdpi.comresearchgate.net The aldehyde group of this compound can be readily reacted to incorporate various fluorescent moieties. mdpi.com The binding of an analyte to the boronic acid can then modulate the fluorescence properties of the attached dye, enabling sensitive detection. mdpi.com
Table 2: Principles of Boronic Acid-Based Glucose Sensing
| Sensing Mechanism | Description | Key Components | Reference |
|---|---|---|---|
| Fluorescence Quenching/Enhancement | Glucose binding alters the electronic properties of a conjugated fluorophore, leading to a change in fluorescence intensity. | Phenylboronic acid, Fluorophore | mdpi.com |
| Swelling/Shrinking of Hydrogels | Glucose binding to boronic acid moieties in a polymer network changes the charge and hydration of the gel, causing it to swell or shrink. | Phenylboronic acid-containing polymer | nih.gov |
Innovative Applications in Polymer Chemistry and Heterogeneous Catalysis
The versatile reactivity of this compound lends itself to innovative applications in polymer chemistry. Phenylboronic acid-containing polymers can exhibit stimuli-responsive behavior, changing their properties in response to changes in pH or the presence of diols like glucose. nih.gov The formyl group of this compound can be utilized to incorporate this functionality into polymer chains through various polymerization or post-polymerization modification reactions. nih.govnih.gov This can lead to the creation of "smart" materials for applications such as controlled drug delivery and self-healing materials. nih.gov
In the realm of heterogeneous catalysis, solid supports functionalized with specific ligands are crucial for enhancing catalyst stability and recyclability. The functional groups of this compound allow for its immobilization onto a polymer or inorganic support. The resulting material could then be used to anchor metal catalysts. While the direct application of this specific compound in heterogeneous catalysis is not widely reported, the strategy of using functionalized organic molecules to create supported catalysts is a well-established and active area of research. nih.gov The boronic acid itself can also act as a catalyst in certain organic reactions. nih.gov
Emerging Trends and Future Directions in 3 Chloro 5 Formylphenyl Boronic Acid Research
(3-Chloro-5-formylphenyl)boronic acid is a versatile bifunctional reagent that is garnering increasing interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive boronic acid moiety, an electron-withdrawing chloro group, and a synthetically adaptable formyl group, positions it as a valuable building block for complex molecular architectures. Emerging research trends are focused on moving beyond its traditional use in Suzuki-Miyaura coupling to explore novel catalytic activities, applications in chemical biology, sustainable synthesis protocols, and systematic optimization of its structure for targeted functions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-5-formylphenylboronic acid?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling, where a halogenated aromatic precursor (e.g., 3-chloro-5-bromo-benzaldehyde) reacts with a boronic acid pinacol ester under palladium catalysis. Key steps include:
- Step 1 : Protection of the formyl group to prevent side reactions during coupling.
- Step 2 : Coupling with a boronic acid precursor (e.g., pinacol ester) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a solvent like THF/water (1:1) at 80°C.
- Step 3 : Deprotection under mild acidic conditions to regenerate the formyl group.
- Validation : Characterization via H/C NMR and LC-MS ensures product purity and structural fidelity .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction using SHELXL ( ) refines bond lengths and angles. For example, the B-O bond length typically ranges 1.35–1.38 Å, consistent with boronic acids.
- Spectroscopy : B NMR shows a peak near δ 28–30 ppm for trigonal boronic acids. IR confirms the formyl group (C=O stretch ~1700 cm⁻¹) and B-OH vibrations (~3200 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ with <2 ppm error .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- First Aid : For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and seek medical attention.
- Storage : Keep in a dry, cool place away from oxidizers (e.g., peroxides) due to boronic acid reactivity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer :
- DFT/B3LYP Analysis : Optimize geometry at the 6-311++G(d,p) basis set. Key findings:
- The formyl group lowers the LUMO energy (-1.8 eV), enhancing electrophilicity.
- Chlorine induces electron-withdrawing effects, stabilizing the boronic acid moiety (partial charge on B: +0.32).
- Applications : Predict reactivity in Suzuki couplings; electron-deficient aryl halides react faster due to LUMO alignment .
Q. How can contradictory crystallographic data (e.g., bond length variations) be resolved?
- Methodological Answer :
- Refinement in SHELXL : Use high-resolution data (≤1.0 Å) and anisotropic displacement parameters.
- Twinned Data : Apply TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning.
- Validation : Check R-factor convergence (<5%) and ADP consistency via PLATON. Discrepancies >3σ may indicate disorder or incomplete modeling .
Q. What role do substituents (Cl, CHO) play in the stability of boronic acid derivatives?
- Methodological Answer :
- Chlorine : Enhances hydrolytic stability via inductive effects (reduces pKa of B(OH)₂ to ~8.5).
- Formyl Group : Participates in intramolecular H-bonding with boronic acid, forming a six-membered ring (O···H-O distance ~1.8 Å). This stabilizes the crystal lattice and reduces aggregation in solution.
- Experimental Evidence : Comparative TGA shows decomposition onset at 220°C for Cl/CHO-substituted vs. 180°C for unsubstituted analogs .
Q. How to optimize reaction conditions for cross-coupling with sterically hindered partners?
- Methodological Answer :
- Catalyst Screening : Use Pd(OAc)₂ with SPhos ligand for bulky substrates (turnover number >1000).
- Solvent Effects : DMF/H₂O (3:1) increases solubility of hydrophobic partners.
- Kinetic Analysis : Monitor via in situ IR; adjust temperature (60–100°C) to balance reaction rate and boronic acid stability.
- Case Study : Coupling with 2,6-dimethylphenyl iodide achieves 92% yield under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
